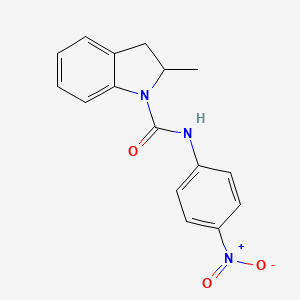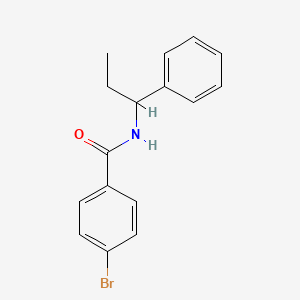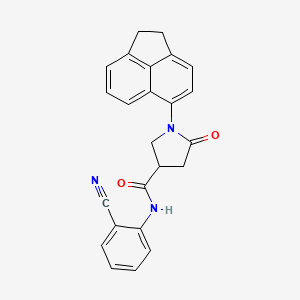
2-methyl-N-(4-nitrophenyl)-1-indolinecarboxamide
Descripción general
Descripción
2-methyl-N-(4-nitrophenyl)-1-indolinecarboxamide, also known as ML141, is a small molecule inhibitor that is widely used in scientific research. It is a potent and selective inhibitor of the Rho family GTPase Cdc42, which plays a crucial role in regulating cell migration, proliferation, and differentiation. In
Mecanismo De Acción
2-methyl-N-(4-nitrophenyl)-1-indolinecarboxamide inhibits Cdc42 by binding to its GTPase domain, preventing its activation and downstream signaling. This leads to the inhibition of various cellular processes that are regulated by Cdc42, including cytoskeletal rearrangements, cell migration, and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in different cell types. In cancer cells, this compound inhibits cell migration, invasion, and proliferation, leading to decreased tumor growth and metastasis. In neuronal cells, this compound has been shown to enhance synaptic plasticity and memory formation. In immune cells, this compound inhibits T-cell activation and migration, leading to decreased inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-methyl-N-(4-nitrophenyl)-1-indolinecarboxamide is its potency and selectivity for Cdc42, which allows for specific inhibition of this GTPase without affecting other related proteins. This makes it a valuable tool for studying the role of Cdc42 in various cellular processes. However, one limitation of this compound is its relatively short half-life, which requires frequent dosing in in vivo experiments.
Direcciones Futuras
There are several future directions for the use of 2-methyl-N-(4-nitrophenyl)-1-indolinecarboxamide in scientific research. One area of interest is the role of Cdc42 in cancer stem cells, which are thought to be responsible for tumor initiation and recurrence. This compound could be used to investigate the effects of Cdc42 inhibition on cancer stem cell proliferation and differentiation. Another area of interest is the role of Cdc42 in neurodegenerative diseases, such as Alzheimer's and Parkinson's. This compound could be used to investigate the effects of Cdc42 inhibition on synaptic plasticity and memory formation in animal models of these diseases. Finally, this compound could be used to investigate the role of Cdc42 in immune cell function in various disease models, including autoimmune disorders and infectious diseases.
Aplicaciones Científicas De Investigación
2-methyl-N-(4-nitrophenyl)-1-indolinecarboxamide has been extensively used in scientific research to study the role of Cdc42 in various cellular processes. It has been shown to inhibit Cdc42-mediated cell migration, invasion, and proliferation in cancer cells. This compound has also been used to investigate the role of Cdc42 in neuronal development, synaptic plasticity, and memory formation. Furthermore, this compound has been used to study the role of Cdc42 in immune cell function, including T-cell activation and migration.
Propiedades
IUPAC Name |
2-methyl-N-(4-nitrophenyl)-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-11-10-12-4-2-3-5-15(12)18(11)16(20)17-13-6-8-14(9-7-13)19(21)22/h2-9,11H,10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYPHLUKVJOJQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{5-[1-(3-chlorophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4077370.png)
![1-[4-(2-biphenylyloxy)butyl]piperazine oxalate](/img/structure/B4077376.png)
![1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]piperazine oxalate](/img/structure/B4077392.png)
![N-[2-(1-naphthyloxy)ethyl]cyclopentanamine oxalate](/img/structure/B4077396.png)
![cyclopentyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-7-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4077408.png)
![7-{(3-chloro-4,5-dimethoxyphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4077420.png)
![N-allyl-N-[2-(2-bromo-4,6-dimethylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4077424.png)
![N-(4-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]urea](/img/structure/B4077430.png)
![N-[4-(acetylamino)phenyl]-2-{[5-(2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4077443.png)

![N-allyl-N-[2-(4-chloro-2-methylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4077456.png)


